![molecular formula C25H24N4O3 B2705844 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide CAS No. 902960-41-2](/img/structure/B2705844.png)

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

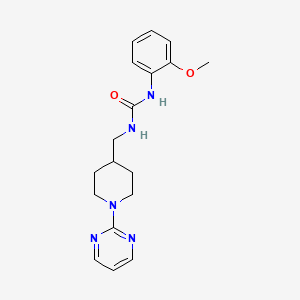

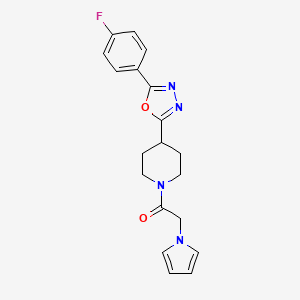

The compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as the basis for the nucleic acids DNA and RNA .

Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structure would depend on the positions of the benzyl, dioxo, and mesityl groups on the pyrimidine ring.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidine derivatives can participate in a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of pyrimidine derivatives include being crystalline solids at room temperature and being soluble in organic solvents .Aplicaciones Científicas De Investigación

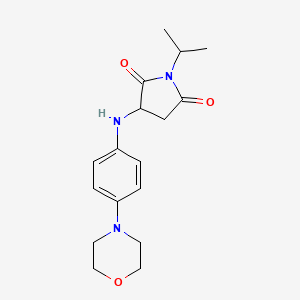

Design and Synthesis of Antifolates

Antifolates such as classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been synthesized as potential DHFR inhibitors and antitumor agents. The design of these compounds involves the modification of pyrimidine rings to enhance their inhibitory activity against human DHFR, with some analogues showing nanomolar inhibition of tumor cell growth in culture. This approach demonstrates the critical role of structural modification in developing more potent and selective DHFR inhibitors with potential therapeutic applications (Gangjee et al., 2007).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

The search for dual inhibitors of TS and DHFR has led to the synthesis of compounds like N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid, designed to inhibit both enzymes simultaneously. This strategy aims at enhancing antitumor efficacy by targeting two critical enzymes in the folate pathway. The design, synthesis, and biological evaluation of these compounds have shown promising results, with some analogues exhibiting more inhibitory activity against TS and DHFR than existing chemotherapeutic agents (Gangjee et al., 2000).

Antitumor Activity of Pyrrolo[2,3-d]pyrimidines

The synthesis of novel antifolates based on the pyrrolo[2,3-d]pyrimidine scaffold has been explored for their antitumor activity. These compounds have been evaluated as dual inhibitors of TS and DHFR, with some showing potent activity against human tumor cell lines. The development of these antifolates highlights the therapeutic potential of pyrrolo[2,3-d]pyrimidines as antitumor agents, offering a new avenue for cancer treatment (Gangjee et al., 2005).

Propiedades

IUPAC Name |

2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3/c1-16-12-17(2)22(18(3)13-16)27-21(30)15-28-23-20(10-7-11-26-23)24(31)29(25(28)32)14-19-8-5-4-6-9-19/h4-13H,14-15H2,1-3H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTKKGUUDNLWSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2705765.png)

![7-Butyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705774.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2705775.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2705779.png)

![N~6~-(2-cyclohex-1-en-1-ylethyl)-N~4~-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2705780.png)